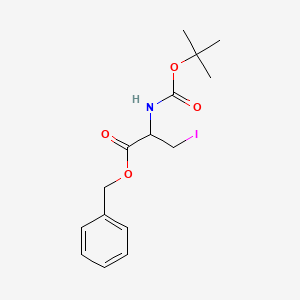

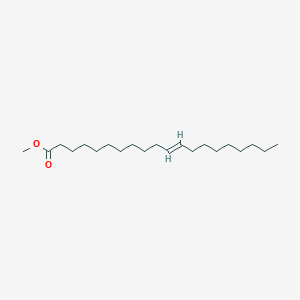

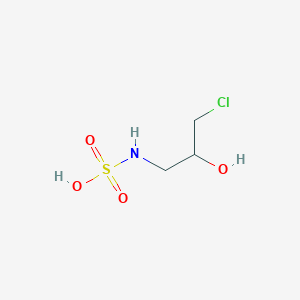

![molecular formula C20H6Br4Na2O5 B8006750 disodium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B8006750.png)

disodium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate

説明

Eosin Y disodium salt, also known as 2’,4’,5’,7’-tetrabromofluorescein disodium salt, is a synthetic organic dye belonging to the xanthene dye family. It is commonly used as an indicator and a biological stain. The compound is characterized by its bright red color and is widely used in various scientific and industrial applications .

作用機序

Target of Action

Eosin Y disodium salt, a xanthene dye, is primarily used for the differential staining of connective tissue and cytoplasm . It binds to and forms salts with basic, or eosinophilic, compounds like proteins containing amino acid residues such as arginine and lysine .

Mode of Action

Upon excitation by visible light, Eosin Y undergoes rapid intersystem crossing to the triplet excited state . This triplet excited state of Eosin Y is both a moderate oxidant and reductant in single electron transfer (SET) pathways . It can act as an energy transfer agent, and there has been a growing interest in its potential as an electron transfer agent . For instance, it has been found to act as a direct hydrogen atom transfer catalyst .

Biochemical Pathways

Eosin Y has been widely applied as a photoredox catalyst in organic synthesis . It can promote both direct and indirect hydrogen atom transfer (HAT) processes . In the direct HAT pathway, the excited photocatalyst abstracts a hydrogen atom from a substrate to generate the active radical species . In indirect HAT processes, the excited photocatalyst is able to activate another additive or co-catalyst by a single electron transfer (SET) or energy transfer .

Result of Action

In histopathology, Eosin Y disodium salt is applied as a counterstain after hematoxylin and before methylene blue . Tissue stained with haematoxylin and eosin shows cytoplasm stained pink-orange and nuclei stained darkly, either blue or purple . Eosin also stains red blood cells intensely red .

Action Environment

Eosin Y disodium salt is water-soluble, and may spread in water systems . It is also known to be stable under normal temperatures and pressures . .

生化学分析

Biochemical Properties

Eosin Y disodium salt, dye content 85%, indicator, plays a significant role in biochemical reactions. It interacts with various biomolecules, primarily proteins, in cells. The nature of these interactions is primarily through non-covalent bonds, such as hydrogen bonds and ionic interactions .

Cellular Effects

Eosin Y disodium salt, dye content 85%, indicator, has profound effects on various types of cells and cellular processes. It influences cell function by interacting with proteins and other biomolecules within the cell

Molecular Mechanism

The molecular mechanism of action of Eosin Y disodium salt, dye content 85%, indicator, involves its interaction with biomolecules at the molecular level. It binds to proteins and other biomolecules, potentially influencing their function

準備方法

Eosin Y disodium salt is typically synthesized through the bromination of fluoresceinThe disodium salt form is then obtained by neutralizing the compound with sodium hydroxide .

Synthetic Route:

Bromination of Fluorescein: Fluorescein is reacted with bromine in the presence of a solvent such as acetic acid to introduce bromine atoms at specific positions on the fluorescein molecule.

Neutralization: The resulting tetrabromofluorescein is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods: Industrial production of Eosin Y disodium salt follows similar synthetic routes but on a larger scale. The process involves controlled bromination and neutralization steps, followed by purification and drying to obtain the final product .

化学反応の分析

Eosin Y disodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

Oxidation: Eosin Y can undergo oxidation reactions, often facilitated by light or chemical oxidants, leading to the formation of reactive oxygen species.

Reduction: The compound can be reduced by reducing agents, resulting in the loss of bromine atoms and the formation of lower brominated derivatives.

Substitution: Eosin Y can participate in substitution reactions where bromine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Light, hydrogen peroxide, or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Oxidation: Reactive oxygen species and oxidized derivatives.

Reduction: Lower brominated derivatives.

Substitution: Substituted eosin derivatives .

科学的研究の応用

Eosin Y disodium salt has a wide range of scientific research applications:

Chemistry: Used as a photocatalyst in organic synthesis, particularly in visible light photoredox catalysis

Biology: Employed as a biological stain for differential staining of connective tissue and cytoplasm. .

Industry: Applied as a colorant in inks, cosmetics, and textiles.

類似化合物との比較

Eosin Y disodium salt is unique among similar compounds due to its specific bromination pattern and its effectiveness as a photocatalyst. Some similar compounds include:

Fluorescein: The parent compound of Eosin Y, used as a fluorescent dye.

Eosin B: Another brominated derivative of fluorescein, used as a biological stain.

Rose Bengal: A related xanthene dye with similar staining properties but different bromination patterns.

Uniqueness:

Bromination Pattern: Eosin Y has a specific tetrabromination pattern that distinguishes it from other eosin derivatives.

Photocatalytic Efficiency: Eosin Y is particularly effective as a photocatalyst in visible light photoredox catalysis, making it valuable in organic synthesis

特性

IUPAC Name |

disodium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMXXHPAEZLILP-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H6Br4Na2O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025234 | |

| Record name | Eosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

691.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17372-87-1 | |

| Record name | Eosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

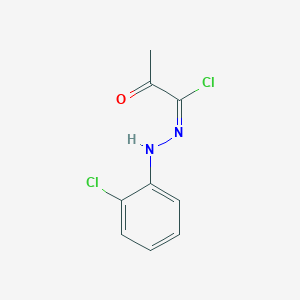

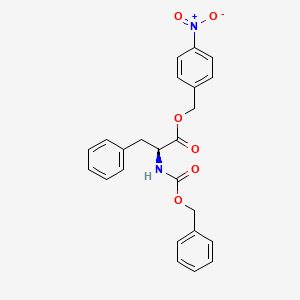

![[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]urea](/img/structure/B8006710.png)

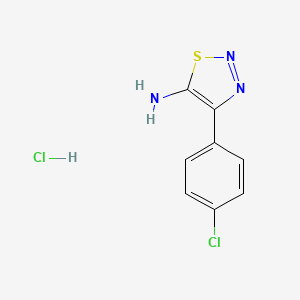

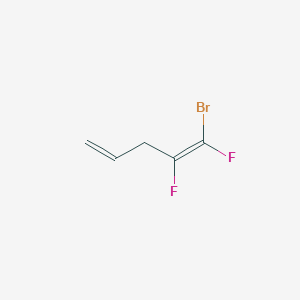

![1-Phenyl[1]benzopyrano[4,3-c]pyrazole-4(1H)-one](/img/structure/B8006756.png)

![N-[4-methyl-3-(3-oxobutanoylamino)phenyl]-3-oxobutanamide](/img/structure/B8006767.png)

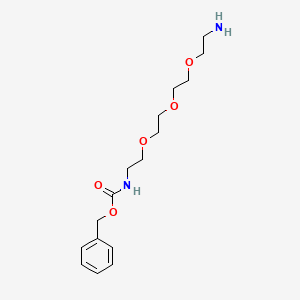

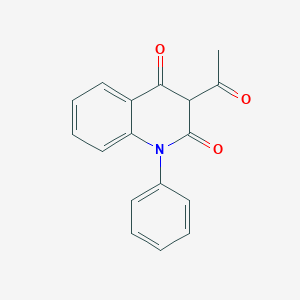

![acetic acid;(1Z)-2-[6-[[amino-[(Z)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;hydrate](/img/structure/B8006776.png)